molecular formula C12H24N2O2 B2670891 Tert-butyl (2R,3S)-3-amino-2-propan-2-ylpyrrolidine-1-carboxylate CAS No. 2402789-84-6

Tert-butyl (2R,3S)-3-amino-2-propan-2-ylpyrrolidine-1-carboxylate

Cat. No.: B2670891
CAS No.: 2402789-84-6
M. Wt: 228.336
InChI Key: YWJOZLMVSZUWRH-VHSXEESVSA-N
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Description

Tert-butyl (2R,3S)-3-amino-2-propan-2-ylpyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an amino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3S)-3-amino-2-propan-2-ylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Attachment of the Tert-butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are particularly useful for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for modifying the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl (2R,3S)-3-amino-2-propan-2-ylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3S)-3-amino-2-propan-2-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate
  • Tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2R,3S)-3-amino-2-propan-2-ylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic applications and as a precursor for more complex molecules .

Properties

IUPAC Name

tert-butyl (2R,3S)-3-amino-2-propan-2-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-8(2)10-9(13)6-7-14(10)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJOZLMVSZUWRH-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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